2,3,5,6-Tetramethylbenzaldehyde
Overview
Description
2,3,5,6-Tetramethylbenzaldehyde is an organic compound with the molecular formula C11H14O. It is a derivative of benzaldehyde, characterized by the presence of four methyl groups attached to the benzene ring. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetramethylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,3,5,6-tetramethylbenzyl alcohol using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic oxidation processes. These methods often employ metal catalysts, such as palladium or platinum, to facilitate the oxidation of tetramethylbenzyl alcohol. The process is optimized for large-scale production, ensuring efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,3,5,6-tetramethylbenzoic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2,3,5,6-tetramethylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: 2,3,5,6-Tetramethylbenzoic acid.
Reduction: 2,3,5,6-Tetramethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3,5,6-Tetramethylbenzaldehyde is utilized in numerous scientific research applications:
Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme-catalyzed reactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the manufacture of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, the aldehyde group accepts electrons, resulting in the formation of alcohols. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which stabilize intermediates and transition states during reactions .
Comparison with Similar Compounds
2,4,6-Trimethylbenzaldehyde: Similar structure but with three methyl groups.
3,5-Dimethylbenzaldehyde: Contains two methyl groups.
4-Hydroxy-3,5-dimethylbenzaldehyde: Features hydroxyl and methyl groups.
Uniqueness: 2,3,5,6-Tetramethylbenzaldehyde is unique due to the presence of four methyl groups, which significantly influence its chemical reactivity and physical properties. This makes it distinct from other benzaldehyde derivatives, offering unique advantages in specific applications .
Properties
IUPAC Name |
2,3,5,6-tetramethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPYGAYAQAHJMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455711 | |
Record name | 2,3,5,6-Tetramethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17432-37-0 | |
Record name | 2,3,5,6-Tetramethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetramethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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